molecular formula C14H15FN2OS B2746976 cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851864-69-2

cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2746976
CAS RN: 851864-69-2
M. Wt: 278.35
InChI Key: IDJDZSAMQSDSRY-UHFFFAOYSA-N
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Description

This compound is a novel 1,2,4-triazole derivative . It has a molecular weight of 178.2 and a molecular formula of C11H11FO . It’s synthesized and recrystallized from ethanol .


Synthesis Analysis

The compound was synthesized by multi-step reactions under microwave-assisted conditions . The synthesis involved introducing a cyclopropane pharmacophore into a 1,2,4-triazole scaffold .


Molecular Structure Analysis

The compound crystallized in the orthorhombic space group Pbca . The X-ray analysis reveals that not only intermolecular O–H···N interactions, but also C-H···π stacking interactions exist in the adjacent molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.2 and a molecular formula of C11H11FO . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various scientific research areas. One of the primary focuses has been on its synthesis and the exploration of its chemical properties. Studies have illustrated convenient procedures for the synthesis of compounds like ciproxifan, a histamine H3‐receptor antagonist, showcasing the versatility of cyclopropyl and fluorobenzyl components in medicinal chemistry (Stark, 2000). Furthermore, research into the facile and convenient synthesis of new derivatives incorporating thiophene moieties highlights the potential for creating novel compounds with significant biological activities (Mabkhot et al., 2010).

Anti-mycobacterial and Antitumor Activities

A notable area of application for compounds related to this compound is in the development of anti-mycobacterial agents. An efficient synthesis approach led to the creation of phenyl cyclopropyl methanones that demonstrated promising anti-tubercular activities against M. tuberculosis H37Rv in vitro, with some compounds showing activity against multidrug-resistant strains (Dwivedi et al., 2005). Additionally, the synthesis of fluorinated analogs of known fluorophores has revealed that such modifications can significantly enhance photostability and improve spectroscopic properties, opening up new avenues for research in materials science and pharmaceuticals (Woydziak et al., 2012).

Catalyst and Solvent-Free Synthesis

The exploration of catalyst- and solvent-free synthesis methods has also been a key application area. For instance, the microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions facilitated the efficient synthesis of benzamide derivatives, highlighting the potential for greener chemistry practices in the development of novel compounds (Moreno-Fuquen et al., 2019).

Safety and Hazards

While specific safety data for this compound is not available, general precautions for handling similar laboratory chemicals include avoiding ingestion, inhalation, and contact with skin or eyes . In case of exposure, rinsing with water and seeking medical attention is advised .

properties

IUPAC Name

cyclopropyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c15-12-3-1-2-10(8-12)9-19-14-16-6-7-17(14)13(18)11-4-5-11/h1-3,8,11H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJDZSAMQSDSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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